molecular formula C13H16N2 B056058 3-[4-(Diethylamino)phenyl]prop-2-enenitrile CAS No. 119516-33-5

3-[4-(Diethylamino)phenyl]prop-2-enenitrile

Cat. No. B056058
CAS RN: 119516-33-5
M. Wt: 200.28 g/mol
InChI Key: NPWFCIFHEOTMMN-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]prop-2-enenitrile, also known as DEAPN, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. DEAPN has been studied for its ability to act as a reagent in organic synthesis and for its potential applications in biochemical and physiological research.

Scientific Research Applications

Optoelectronic Properties

The compound is used in the study of optoelectronic properties. The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated using various levels of theory . The average polarizability and first-order molecular hyperpolarizability of the studied molecule indicate that the compound is a good candidate as nonlinear optical materials .

Dye-Sensitized Solar Cells (DSSC)

The compound is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC). Organic dyes have been increasingly developed because they have several advantages such as the high molar extinction coefficient, a simple synthesis process, reduced adverse environmental effects, and their abundance .

Energy Source Diversification

With the increase in the price of fossil fuels and the problems that nuclear energy causes to the environment, it has become necessary to diversify our sources of energy by making them cheaper and cleaner for the environment . This compound plays a significant role in this area.

Polymorphism Study

The compound is used in the study of polymorphism. Organic polymorphs are solid crystalline phases in which chemically identical molecules are packed in a different manner . The polarity of the molecules and distinctions in their molecular and crystal structures make the polymorphs a perfect model for testing the methodology of crystal structure prediction .

Synthesis and Crystallization

The synthesis and crystallization of the compound gave two new crystalline polymorphs and an acetonitrile solvate (pseudopolymorph) of this compound .

Nonlinear Optical (NLO) Characteristics

Organic compounds possessing NLO properties have been intensively studied during the past decades because of their potential use in various fields of technology . This compound is one of them.

properties

IUPAC Name

3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWFCIFHEOTMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403604
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Diethylamino)phenyl]prop-2-enenitrile

CAS RN

119516-33-5
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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